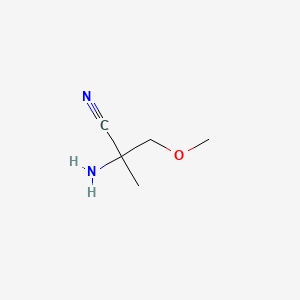![molecular formula C11H22N4O3 B1527925 4-[(Hidrazinocarbonil)amino]piperidina-1-carboxilato de tert-butilo CAS No. 1311317-29-9](/img/structure/B1527925.png)
4-[(Hidrazinocarbonil)amino]piperidina-1-carboxilato de tert-butilo
Descripción general
Descripción
“Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate” is a chemical compound . It has a molecular weight of 258.32 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate” has been created based on quantum chemical computations . The InChI code for this compound is 1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-8(5-7-15)13-9(16)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,16) .Physical And Chemical Properties Analysis
“Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate” is a powder with a molecular weight of 258.32 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Síntesis de Nuevos Compuestos Orgánicos
Este compuesto sirve como un bloque de construcción versátil en la síntesis de una variedad de compuestos orgánicos novedosos. Su estructura permite la creación de amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas. Estos compuestos tienen aplicaciones que van desde la química medicinal hasta la ciencia de los materiales .
Precursor en Química Medicinal
Como precursor en química medicinal, se utiliza para desarrollar nuevos fármacos. Su grupo hidrazinocarbonil es particularmente útil para construir hidrazidas-hidrazonas, que se exploran por su potencial como agentes antitumorales, antimicrobianos y antiinflamatorios .
Síntesis de Análogos de Fentanilo
El compuesto se ha identificado como un precursor en la síntesis de análogos de fentanilo. Debido a su posible uso indebido, se controla bajo el control internacional para evitar su desvío para la fabricación ilícita de drogas .
Desarrollo de PROTAC
En el campo de la degradación de proteínas dirigida, este compuesto se puede utilizar como un enlace semiflexible en el desarrollo de PROTAC (quimeras de direccionamiento de proteólisis). Los PROTAC representan un enfoque transformador para el desarrollo de fármacos al dirigir las proteínas que causan enfermedades para su degradación .
Investigación de la Tuberculosis
La investigación sobre la tuberculosis ha encontrado que los compuestos relacionados con la piperidina juegan un papel en la supervivencia de Mycobacterium tuberculosis en condiciones hipóxicas. Por extensión, el 4-[(hidrazinocarbonil)amino]piperidina-1-carboxilato de tert-butilo podría explorarse por sus posibles aplicaciones en este campo .
Desarrollo de Inhibidores
Este compuesto se utiliza en la síntesis de inhibidores que se dirigen a diversas vías biológicas. Por ejemplo, se ha utilizado en el desarrollo de inhibidores de bromodominio e inhibidores del ciclo celular para la terapia antitumoral .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 4-(hydrazinecarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-8(5-7-15)13-9(16)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIVXIUUDRGKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-29-9 | |
| Record name | tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















